molecular formula C8H12ClNO B12952372 2-Amino-2-phenylethan-1-ol hydrochloride CAS No. 62357-38-4

2-Amino-2-phenylethan-1-ol hydrochloride

Katalognummer: B12952372
CAS-Nummer: 62357-38-4
Molekulargewicht: 173.64 g/mol
InChI-Schlüssel: KSXJJXIDBVLDBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-phenylethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO. It is a solid, crystalline substance that is often used in various scientific and industrial applications. This compound is known for its chiral properties, meaning it has a specific orientation in space, which can be crucial for its function in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenylethan-1-ol hydrochloride typically involves the reaction of benzaldehyde with ethanolamine. The process includes mixing benzaldehyde and ethanolamine under controlled heating and stirring conditions to produce 2-Amino-1-phenylethanol. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Eigenschaften

CAS-Nummer

62357-38-4

Molekularformel

C8H12ClNO

Molekulargewicht

173.64 g/mol

IUPAC-Name

2-amino-2-phenylethanol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H

InChI-Schlüssel

KSXJJXIDBVLDBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CO)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.